molecular formula C18H17N3O2 B2622901 2-(naphthalen-1-yl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide CAS No. 2191265-57-1

2-(naphthalen-1-yl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide

Cat. No.: B2622901
CAS No.: 2191265-57-1
M. Wt: 307.353
InChI Key: PATJJKHIAYFUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(naphthalen-1-yl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-17(19-10-12-21-11-4-9-20-18(21)23)13-15-7-3-6-14-5-1-2-8-16(14)15/h1-9,11H,10,12-13H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATJJKHIAYFUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3C=CC=NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(naphthalen-1-yl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H15N3O2\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_{2}

This structure features a naphthalene moiety linked to an acetamide group with a pyrimidine derivative, which is crucial for its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the naphthalene scaffold and subsequent functionalization to introduce the pyrimidine and acetamide groups. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Antiproliferative Effects

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related naphthalene derivatives have shown IC50 values in the low micromolar range against human nasopharyngeal carcinoma (NPC-TW01) cells, suggesting potent anticancer properties .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
18NPC-TW010.6Induction of S phase arrest
18H661 (Lung)1.5Apoptosis induction
18Hep3B (Liver)3.0Inhibition of cell cycle progression

The mechanism by which these compounds exert their antiproliferative effects often involves interference with cell cycle progression. For example, compound 18 was found to cause an accumulation of cells in the S phase, indicating that it disrupts DNA synthesis or repair processes .

Case Studies

A notable case study involved the testing of related naphthalene derivatives on NPC-TW01 cells. The study highlighted that these compounds not only inhibited cell proliferation but also demonstrated selectivity, sparing normal peripheral blood mononuclear cells from cytotoxic effects at higher concentrations . This selectivity is crucial for developing therapeutic agents with reduced side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.